2-({4-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid
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Overview
Description
“2-({4-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid” is a chemical compound with the molecular formula C22H18N2O4 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C22H18N2O4/c1-24(17-7-3-2-4-8-17)21(26)15-11-13-16(14-12-15)23-20(25)18-9-5-6-10-19(18)22(27)28/h2-14H,1H3,(H,23,25)(H,27,28) .
Physical and Chemical Properties Analysis
Scientific Research Applications
Structural Analysis and Hydration Studies
Research on the hydration and structural properties of aniline and benzoic acid derivatives suggests potential applications in understanding solvation dynamics and molecular interactions in aqueous environments. For example, Fedotova and Kruchinin (2013) explored the hydration of aniline and benzoic acid, revealing insights into the hydration shell and hydrogen bonding patterns, which are crucial for designing drug delivery systems and understanding solvent effects in chemical reactions (Fedotova & Kruchinin, 2013).
Analytical Chemistry Applications
Ionic liquid functionalized multiwalled carbon nanotubes-doped polyaniline coatings have been employed for the selective and effective solid-phase microextraction of benzoic acid esters, demonstrating the compound's relevance in enhancing analytical methods for detecting esters in complex samples (Ai et al., 2016).
Medicinal Chemistry
In the context of medicinal chemistry, derivatives of benzoic acid have been investigated for their potential therapeutic applications. Khan et al. (2011) studied the anti-leishmanial and anti-fungal effects of new SbIII carboxylates derived from benzoic acid, indicating the role of these compounds in developing treatments for infectious diseases (Khan et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-[[4-[methyl(phenyl)carbamoyl]phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-24(17-7-3-2-4-8-17)21(26)15-11-13-16(14-12-15)23-20(25)18-9-5-6-10-19(18)22(27)28/h2-14H,1H3,(H,23,25)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVVKHKZGTYXKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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